Product packaging for 1,1'-(Cyclobutanediyl)bis-benzene(Cat. No.:CAS No. 99415-93-7)

1,1'-(Cyclobutanediyl)bis-benzene

Cat. No.: B12832814
CAS No.: 99415-93-7
M. Wt: 208.30 g/mol
InChI Key: RMPAXPOFLJVREM-UHFFFAOYSA-N
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Description

| 1,1'-(Cyclobutanediyl)bis-benzene (CAS 15558-27-7), also known as 1,1'-Cyclobutane-1,1-diyldibenzene, is a valuable chemical building block in organic synthesis and materials science research. Its structure, featuring a strained cyclobutane core symmetrically linked to two benzene rings, provides a rigid and conformationally restricted scaffold. This makes it an attractive intermediate for the development of novel pharmaceutical compounds and functional materials. Researchers utilize this compound to create ligands for catalysis and to incorporate the cyclobutyl motif into larger molecular architectures, a strategy employed in PROTAC (Proteolysis Targeting Chimera) development to explore new therapeutic modalities. The steric and electronic properties imposed by the cyclobutane ring can significantly influence the physical and chemical characteristics of the resulting molecules. As a high-purity synthetic intermediate, it is exclusively intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B12832814 1,1'-(Cyclobutanediyl)bis-benzene CAS No. 99415-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99415-93-7

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-phenylcyclobutyl)benzene

InChI

InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

RMPAXPOFLJVREM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution Pathways

The benzene (B151609) rings in diphenylcyclobutane derivatives undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. smolecule.com The general mechanism involves a two-step process where the aromatic ring first attacks an electrophile (E+), disrupting aromaticity to form a resonance-stabilized carbocation known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org In the second, faster step, a proton is lost from the carbon bearing the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

The cyclobutyl group, being an alkyl substituent, acts as an electron-donating group. This donation stabilizes the carbocation intermediate, thereby activating the benzene ring towards electrophilic attack at a faster rate than benzene itself. mnstate.edu This activating effect directs incoming electrophiles primarily to the ortho and para positions.

Specific examples of EAS have been reported for isomers like cis-1,2-diphenylcyclobutane (B1211721), including:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-substituted derivatives.

Bromination : Treatment with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) leads to the formation of mono- and di-brominated products on the phenyl rings.

Table 1: Electrophilic Aromatic Substitution Reactions of 1,2-Diphenylcyclobutane (B1205685)

ReactionReagentsProduct Type
NitrationHNO₃/H₂SO₄Nitro-substituted analogs
BrominationBr₂/FeBr₃Mono- and di-brominated derivatives

This table is based on data for cis-1,2-diphenylcyclobutane as a representative example.

Cyclobutane (B1203170) Ring Opening and Rearrangement Reactions

The strained four-membered cyclobutane ring is susceptible to opening under various conditions, a process driven by the release of ring strain.

Diphenylcyclobutane isomers can undergo retro-[2+2] cycloaddition, also known as cycloreversion, to yield styrene (B11656) monomers when subjected to thermal or photochemical activation.

Thermal Activation : At elevated temperatures (200°C or higher), cis-1,2-diphenylcyclobutane undergoes thermal cleavage to regenerate styrene. This process proceeds through a 1,4-diradical intermediate and has a measured activation energy of 35.8 kcal/mol. Concurrently, thermal treatment can induce cis-trans isomerization, which proceeds through the same diradical intermediate.

Photochemical Activation : Direct UV irradiation or photosensitization can also induce ring-opening and isomerization. acs.org The ratio of cycloreversion (cracking) to geometric isomerization is highly dependent on the activation method. For cis-1,2-diphenylcyclobutane, this ratio is approximately 2.0 for thermal activation, 7.1 for direct irradiation, and 2.6 for acetone-sensitized irradiation. acs.org This suggests that a significant concerted component to cycloreversion may exist in the singlet excited state. acs.org The use of aromatic nitrile sensitizers in UV irradiation can lead to ring-opening to styrene, isomerization to the trans isomer, and the formation of 1-phenyltetralin through intramolecular hydrogen transfer.

Table 2: Activation Conditions for 1,2-Diphenylcyclobutane Reactions

Activation MethodConditionsMajor ProductsActivation Energy (Ea)
Thermal≥200°CStyrene, trans-isomer35.8 kcal/mol
Photochemical (Direct)UV IrradiationStyrene, trans-isomerNot specified
Photochemical (Sensitized)UV Irradiation, Aromatic Nitrile SensitizersStyrene, trans-isomer, 1-PhenyltetralinNot specified

Data compiled from studies on 1,2-diphenylcyclobutane isomers. acs.org

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules containing two fused cyclopropane (B1198618) rings. nih.gov Their significant strain energy makes them powerful synthetic building blocks for strain-release transformations. rsc.org The central C1–C3 bond has high p-character, making it reactive toward a wide array of reagents, including nucleophiles. nih.govrsc.org

The regiochemistry of nucleophilic attack on BCBs is a subject of detailed study. Unlike BCBs with electron-withdrawing groups that typically react at the β-position, analogues like bicyclo[1.1.0]butyl pinacol (B44631) boronic ester (BCB-Bpin) exhibit exclusive α-selectivity with a diverse range of heteroatom-centered nucleophiles (O, S, N). researchgate.netresearchgate.net However, sterically hindered nucleophiles can react at the β′-position, leading to cyclopropane products. researchgate.net Computational models are often used to rationalize and predict the regiochemical outcome, which depends on the substitution pattern of the BCB ring and the nature of the resulting cationic intermediates. researchgate.net

Functionalization and Derivatization Strategies on the Cyclobutane Core

Beyond ring-opening, the cyclobutane core can be functionalized or transformed into other cyclic systems. One powerful method for creating substituted cyclobutanes is through [2+2] cycloaddition reactions between two π-systems, such as the reaction of allenoates and alkenes to form 1,3-disubstituted cyclobutanes. nih.gov

In some cases, the cyclobutane ring can undergo rearrangement and expansion. For example, certain δ-cyclobutanes derived from diaminotruxinic acid undergo a ring expansion when heated with sodium methoxide (B1231860) in methanol (B129727). rsc.org This reaction transforms the four-membered cyclobutane ring into a densely substituted five-membered pyrrolidine (B122466) ring in a regio- and stereoselective manner. rsc.org

Advanced photoredox catalysis has also enabled novel functionalizations. A Giese-type addition of C(sp³)-centered radicals to highly strained bicyclo[1.1.0]butanes provides a route to 1,3-disubstituted cyclobutanes under mild conditions. researchgate.net

Reaction Kinetics and Mechanistic Elucidation of 1,1'-(Cyclobutanediyl)bis-benzene Transformations

Understanding the mechanisms of these transformations often requires detailed kinetic studies and computational analysis.

Diradical Intermediates : The thermal and photochemical reactions of 1,2-diphenylcyclobutane are understood to proceed via diradical intermediates. chimia.ch The identical activation energy (35.8 kcal/mol) for both thermal fragmentation and cis-trans isomerization of cis-1,2-diphenylcyclobutane strongly supports a shared 1,4-diradical intermediate for both processes. Mechanochemical studies, where mechanical force is used to induce reactions, also identify diradical intermediates in the ring-opening of diphenyl-substituted cyclobutanes. researchgate.net

Reaction Ratios : Kinetic analysis of the photochemical and thermal decomposition of cis-1,2-diphenylcyclobutane provides insight into the competing pathways of geometric isomerization and cycloreversion. The ratio of these competing reactions (cracking/isomerization) has been determined under various activation conditions, highlighting differences between thermal, direct photochemical, and photosensitized pathways. acs.org

Computational Elucidation : For complex rearrangements, such as the cyclobutane-to-pyrrolidine ring expansion, Density Functional Theory (DFT) calculations are employed to elucidate the mechanism. rsc.org In one such study, DFT calculations showed the reaction is initiated by deprotonation, followed by a C-C bond cleavage in the cyclobutane ring (with a calculated energy barrier of 22.4 kcal mol⁻¹), leading to an open-chain intermediate that subsequently cyclizes to form the thermodynamically favored pyrrolidine ring. rsc.org

Stereochemical Aspects and Isomerism of 1,1 Cyclobutanediyl Bis Benzene

cis- and trans- Isomerism of the Cyclobutane (B1203170) Ring

The substitution pattern of the two phenyl groups on the cyclobutane ring of 1,1'-(Cyclobutanediyl)bis-benzene gives rise to cis-trans isomerism, a form of stereoisomerism. wikipedia.org In the cis-isomer, the two phenyl groups are located on the same side of the plane of the cyclobutane ring, while in the trans-isomer, they are on opposite sides. wikipedia.org This fundamental difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.

The nomenclature for these isomers can be further specified using the IUPAC system. For instance, the trans-isomer is systematically named Benzene (B151609), 1,1'-(1,2-cyclobutanediyl)bis-, trans-. nist.govnist.gov These isomers are distinct compounds with unique CAS Registry Numbers, highlighting their separate chemical identities. nist.gov The existence of both cis- and trans-isomers is a critical feature of this compound, and their relative stability and reactivity are subjects of ongoing scientific interest.

Conformational Analysis of the Cyclobutane Ring in Diaryl-Substituted Systems

The cyclobutane ring is not a planar square. To alleviate the torsional strain that would result from an eclipsed arrangement of all its substituents, the ring adopts a puckered or "folded" conformation. libretexts.orgdalalinstitute.com This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain, with bond angles of approximately 88 degrees. libretexts.org The energy difference between the planar and puckered forms is relatively small, allowing for a dynamic equilibrium between different puckered conformations. youtube.com

In diaryl-substituted systems like this compound, the bulky phenyl groups significantly influence the conformational preferences of the cyclobutane ring. The steric interactions between the phenyl groups and between the phenyl groups and the cyclobutane hydrogens play a crucial role in determining the most stable conformation. The puckering of the ring allows the large phenyl substituents to adopt positions that minimize these steric clashes.

Influence of Stereochemistry on Molecular Structure and Reactivity Profiles

The stereochemistry of this compound profoundly impacts its molecular structure and, consequently, its reactivity. The cis- and trans-isomers will exhibit different physical properties, such as melting points, boiling points, and solubility, due to their distinct shapes and intermolecular interactions. wikipedia.org For example, the cis-isomer may have a different dipole moment than the trans-isomer, leading to variations in polarity.

The reactivity of the isomers can also differ significantly. The spatial arrangement of the phenyl groups can influence the accessibility of reaction sites on the cyclobutane ring or the phenyl groups themselves. For instance, in reactions where the two phenyl groups interact, such as in certain photochemical or catalytic processes, the proximity of the phenyl rings in the cis-isomer would lead to a different reaction outcome compared to the more distant phenyl rings in the trans-isomer.

Advanced Spectroscopic Characterization of 1,1 Cyclobutanediyl Bis Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. For a molecule like 1,1'-(Cyclobutanediyl)bis-benzene, which includes both aliphatic and aromatic regions, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different chemical environments of the carbon atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the carbons in the cyclobutane (B1203170) ring and the phenyl groups.

Due to symmetry, the number of unique carbon signals can vary. For the trans-isomer, which possesses a C₂ axis of symmetry, one would expect to see eight distinct carbon signals:

Aromatic Carbons : Four signals corresponding to the two equivalent phenyl groups. This includes the ipso-carbon (attached to the cyclobutane ring), ortho-, meta-, and para-carbons. These signals typically appear in the downfield region of the spectrum (δ 125-150 ppm). organicchemistrydata.org

Aliphatic Carbons : Two signals for the cyclobutane ring carbons. The methine carbons (CH) attached to the phenyl groups would be downfield compared to the methylene (B1212753) carbons (CH₂), due to the deshielding effect of the aromatic ring. These signals are found in the upfield region (δ 20-50 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for trans-1,1'-(Cyclobutanediyl)bis-benzene
Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C-ipso~145Aromatic (Quaternary)
C-ortho~128Aromatic (CH)
C-meta~127Aromatic (CH)
C-para~126Aromatic (CH)
Cyclobutane-CH~45Aliphatic (Methine)
Cyclobutane-CH₂~25Aliphatic (Methylene)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

For trans-1,1'-(Cyclobutanediyl)bis-benzene, the following signals are anticipated:

Aromatic Protons : A complex multiplet in the δ 7.0-7.4 ppm region, integrating to 10 protons, corresponding to the two phenyl groups. acs.org

Aliphatic Protons : The methine protons on the cyclobutane ring attached to the phenyl groups would appear as a multiplet, shifted downfield (likely δ 3.5-4.0 ppm) due to the influence of the adjacent aromatic ring. The methylene protons of the cyclobutane ring would appear further upfield (likely δ 2.0-2.5 ppm) as a multiplet.

Table 2: Predicted ¹H NMR Data for trans-1,1'-(Cyclobutanediyl)bis-benzene
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.0 - 7.4Multiplet (m)10H
Cyclobutane-CH3.5 - 4.0Multiplet (m)2H
Cyclobutane-CH₂2.0 - 2.5Multiplet (m)4H

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the signals and confirm the connectivity of the molecule, 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine and adjacent methylene protons on the cyclobutane ring. It would also show correlations between the ortho, meta, and para protons on the phenyl rings, helping to resolve the complex aromatic multiplet. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹JCH). It provides a direct link between the ¹H and ¹³C spectra. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming they are a CH group in the cyclobutane ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

From the cyclobutane methine protons (CH) to the ipso- and ortho-carbons of the phenyl ring, confirming the attachment of the cyclobutane ring to the benzene (B151609) ring.

From the aromatic protons to adjacent aromatic carbons, further confirming the structure of the phenyl groups. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying compounds in mixtures. The trans-isomer of this compound has been identified as a volatile organic compound released from polystyrene products using this technique. acs.org

In a typical electron ionization (EI) mass spectrum, this compound (molecular weight 208.30 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z 208. nist.gov The fragmentation pattern provides structural clues:

Cleavage of the Cyclobutane Ring : A primary fragmentation pathway for cyclobutane derivatives is the cleavage into two alkene fragments. docbrown.info For this compound, this would lead to the formation of a styrene (B11656) radical cation at m/z 104 ([C₈H₈]⁺), which is often the base peak for 1,2-diphenylcyclobutanes. nih.gov

Loss of a Phenyl Group : Loss of a phenyl radical (C₆H₅•) can lead to a fragment at m/z 131 ([M-77]⁺).

Tropylium (B1234903) Ion : The presence of a benzyl (B1604629) group often leads to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

Table 3: Common Fragments in the EI-Mass Spectrum of this compound
m/zProposed Fragment IonFormula
208Molecular Ion [M]⁺[C₁₆H₁₆]⁺
104Styrene radical cation[C₈H₈]⁺
103Loss of H from styrene[C₈H₇]⁺
91Tropylium ion[C₇H₇]⁺

Data derived from NIST mass spectrum of the trans-isomer. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental composition. libretexts.org

For this compound, the molecular formula is C₁₆H₁₆. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the calculated monoisotopic mass is 208.12520 Da . nih.gov

An HRMS measurement confirming this exact mass would differentiate it from other compounds with the same nominal mass of 208 but different elemental formulas, such as C₁₅H₁₂O (calculated mass: 208.08882 Da) or C₁₄H₂₄N₂ (calculated mass: 208.19395 Da), thus providing definitive confirmation of the molecular formula. bioanalysis-zone.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The spectra are characterized by vibrations originating from the two main parts of the molecule: the monosubstituted benzene rings and the cyclobutane ring.

The analysis of these spectra involves assigning observed bands to specific molecular motions. researchgate.net While a fully assigned experimental spectrum for this specific compound is not widely published, the characteristic frequencies can be reliably predicted based on extensive data for its constituent functional groups. researchgate.netsu.se

Key vibrational modes for this compound include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene rings typically appear at wavenumbers just above 3000 cm⁻¹. Alkenes and aromatic compounds are distinctive for showing C-H stretching in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the cyclobutane ring exhibit stretching vibrations at wavenumbers just below 3000 cm⁻¹. vscht.cz In related derivatives, these C-H stretching frequencies have been observed around 2928 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene rings produces a set of characteristic bands in the 1620-1450 cm⁻¹ region. These bands are a hallmark of the aromatic system.

CH₂ Bending/Scissoring: The methylene groups (CH₂) of the cyclobutane ring have bending or scissoring vibrations that are expected to absorb around 1450 cm⁻¹. In carboplatin, which contains a cyclobutane ring, methylene stretching vibrations are assigned in the 2995-2900 cm⁻¹ range. researchgate.net

Aromatic C-H Out-of-Plane Bending: Among the most characteristic bands for monosubstituted benzene rings are the strong absorptions from out-of-plane C-H bending vibrations. These typically appear as two strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges.

Ring Puckering and C-C Stretching (Cyclobutane): The four-membered cyclobutane ring itself has unique, lower-frequency vibrations, including ring "puckering" modes and C-C bond stretching. In similar cyclobutane structures, C-C stretching vibrations have been assigned from Raman spectra. researchgate.net

Symmetric Ring Breathing (Raman): The symmetric "breathing" vibration of the benzene ring, where all C-C bonds stretch in phase, gives rise to a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. This mode is often weak or absent in the IR spectrum.

The table below summarizes the expected vibrational frequencies and their assignments for this compound.

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H StretchAromatic (Benzene)3100 - 3000Medium to WeakMedium
C-H StretchAliphatic (Cyclobutane)3000 - 2850MediumMedium
C=C StretchAromatic Ring1620 - 1580MediumStrong
C=C StretchAromatic Ring1510 - 1450MediumStrong
CH₂ ScissoringAliphatic (Cyclobutane)~1450MediumWeak
C-H Out-of-Plane BendAromatic (Monosubstituted)770 - 730StrongWeak
C-H Out-of-Plane BendAromatic (Monosubstituted)710 - 690StrongWeak
Ring BreathingAromatic (Symmetric)~1000Very Weak / InactiveStrong

This table is generated based on established correlation tables and data from analogous structures. vscht.czresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, provides insight into the electronic transitions within the molecule. The chromophores in this compound are the two phenyl groups. As they are separated by the insulating cyclobutane ring, they act as independent, isolated chromophores.

The UV-Vis absorption spectrum is therefore expected to be very similar to that of a simple alkylbenzene, such as toluene. The spectrum is dominated by π → π* transitions within the benzene rings. The key absorption features are:

The E₂-Band: A strong absorption band is predicted to appear around 200-220 nm. This corresponds to a fully allowed π → π* transition and has a high molar absorptivity (ε). For a related compound, trans-2,4-diphenyl-1,3-cyclobutanedicarboxylic acid, the maximum absorption was observed at 208 nm. nih.gov

The B-Band: A second, much weaker series of bands, characterized by fine vibrational structure, is expected in the region of 250-270 nm. This "benzenoid" band arises from a symmetry-forbidden π → π* transition that becomes weakly allowed through vibronic coupling.

The absorption spectrum of the precursor, styrene, shows a maximum at a much higher wavelength (around 270 nm for its derivatives) because the phenyl ring is conjugated with the vinyl group, which lowers the energy of the electronic transition. nih.gov The formation of the cyclobutane ring breaks this conjugation, leading to a significant blue shift in the absorption maximum, which is a key piece of spectroscopic evidence for the structure. nih.gov

Table 2: Predicted Electronic Transitions for this compound

Transition Typical Wavelength (λₘₐₓ) Description Expected Molar Absorptivity (ε)
E₂-Band (π → π)~210 nmAllowed transition of the benzene ringHigh (>7,000 M⁻¹cm⁻¹)
B-Band (π → π)~260 nmSymmetry-forbidden transition with vibrational fine structureLow (~200 M⁻¹cm⁻¹)

This table is generated based on established spectroscopic data for alkylbenzenes and related diphenylcyclobutane structures. nih.gov

Regarding emission spectroscopy, simple non-rigid alkylbenzenes are generally not considered to be strongly fluorescent at room temperature. The absorbed energy is typically dissipated efficiently through non-radiative pathways, including vibrational relaxation and internal conversion. While fluorescence has been studied in related, more complex or rigid systems nih.gov, significant intrinsic fluorescence from this compound is not anticipated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and energy of different molecular conformations and isomers. For the diphenylcyclobutane system, these calculations help elucidate the interplay between the strained cyclobutane (B1203170) ring and the bulky phenyl substituents.

Density Functional Theory (DFT) has become a standard method for investigating the properties of diphenylcyclobutane isomers due to its balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are employed to predict thermodynamic stabilities, differentiate between isomers via energy minimization, and explore orbital interactions. For instance, computational studies and enthalpy of formation (ΔHf°) measurements indicate that trans-1,2-diphenylcyclobutane (B1247397) is generally more stable than its cis counterpart due to reduced steric strain from unfavorable phenyl group interactions.

Recent studies have utilized DFT to probe the mechanochemical reactivity of 1,2-diphenylcyclobutane (B1205685) regioisomers, revealing that the way force is transduced through the molecule is highly dependent on where the polymer backbone is attached to the phenyl rings (ortho, meta, or para position). researchgate.netresearchgate.net These calculations, which support experimental findings, show that the para-substituted isomer exhibits significantly higher mechanochemical reactivity because force is more effectively channeled to the scissile C-C bond in the cyclobutane ring. researchgate.net DFT has also been instrumental in elucidating complex reaction mechanisms, such as the ring expansion of δ-cyclobutanes to form substituted pyrrolidines, by modeling the transition states and intermediates involved. rsc.org

Table 1: Predicted Thermodynamic Properties for trans-1,2-Diphenylcyclobutane
PropertyValueUnitMethod
Standard Gibbs free energy of formation (ΔfG°)349.60kJ/molJoback Calculated Property
Enthalpy of formation at standard conditions (ΔfH°gas)145.79kJ/molJoback Calculated Property
Enthalpy of fusion at standard conditions (ΔfusH°)22.38kJ/molJoback Calculated Property
Enthalpy of vaporization at standard conditions (ΔvapH°)55.54kJ/molJoback Calculated Property
Ionization energy (IE)8.20 ± 0.10eVNIST

This table presents calculated thermodynamic data for trans-1,2-diphenylcyclobutane, an isomer of the subject compound. Data sourced from Cheméo. chemeo.com

Ab initio and semi-empirical methods provide a hierarchical approach to studying conformational landscapes. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer high accuracy for determining the relative energies of different conformers. researchgate.netresearchgate.net These methods have been applied to study photodimerization reactions, correlating calculated interaction energies of azastilbenes with photochemical outcomes. acs.orgnih.gov For related systems, ab initio computations have been crucial in resolving questions about ground state electronics, such as suggesting a singlet ground state for systems where basic parity expectations were confounded by molecular geometry. dokumen.pub

Semi-empirical methods, while less accurate, are computationally faster and can be used to explore broader conformational spaces. For example, the AM1 semi-empirical method was used to find that a chair conformation is the most stable geometry for related 10-membered ring systems, a finding later supported by higher-level ab initio and DFT methods. researchgate.net These methods are valuable for initial conformational searches before refining with more rigorous techniques.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time, providing insights into conformational flexibility and movement. For trans-1,2-diphenylcyclobutane, MD simulations using software like Gaussian or ORCA are recommended to model the complex dynamics of the system, including the puckering of the cyclobutane ring and the effects of the phenyl substituents.

MD simulations have been extensively used to study complex biological systems containing cyclobutane structures. For example, the AMBER molecular modeling package was used to perform simulations on DNA containing a cis,syn cyclobutane thymine (B56734) dimer, revealing how the dimer distorts the DNA helix. nih.gov Such simulations, which often include explicit water and counterions, provide a detailed picture of molecular motion and intermolecular interactions. nih.gov More advanced techniques like transition path sampling (TPS) based on MD simulations can be used to investigate the detailed mechanisms of chemical reactions, such as ligand exchange in metal complexes. acs.org

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanisms of diphenylcyclobutanes is critical, as these compounds undergo fascinating thermal and photochemical transformations. acs.orgacs.org Computational modeling has been essential in elucidating these pathways, which often involve diradical intermediates. sandiego.edu

The thermal chemistry of 1,2-diphenylcyclobutane involves a competition between stereoisomerization (cis to trans) and cycloreversion to form styrene (B11656). acs.org These reactions proceed through a 1,4-diradical intermediate. sandiego.edu Computational studies using DFT have explored the energy landscape of these reactions, predicting the barriers for ring closure versus fragmentation. sandiego.edu For instance, in the self-initiated thermal polymerization of styrene, the closure of a 1,4-diradical intermediate to form 1,2-diphenylcyclobutane (a non-polymerizing species) competes with a hydrogen transfer process that initiates polymerization. sandiego.edu

Mechanochemical studies, where mechanical force is used to drive chemical reactions, have also benefited from computational analysis. The ring-opening of cyclobutane mechanophores is understood to proceed through a stepwise pathway involving a diradical intermediate. researchgate.net Computational methods help rationalize the observed product stereochemistry by considering factors like the stability of the diradical and nonstatistical dynamic effects. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be validated against experimental data to confirm structures and understand dynamic processes.

NMR prediction software, such as MestReNova or ACD/Labs, can simulate the ¹H and ¹³C NMR spectra of diphenylcyclobutane isomers. By comparing these simulated spectra with experimental ones, researchers can confirm stereochemistry and analyze conformational dynamics. For example, advanced NMR lineshape analysis algorithms can model dynamic processes like pseudorotation in the cyclobutane ring, allowing for the extraction of spin-spin coupling constants and the quantification of ring strain.

Gas chromatography-mass spectrometry (GC-MS) is used experimentally to separate isomers based on their different retention times and fragmentation patterns. The NIST Chemistry WebBook provides experimental electron ionization mass spectra for trans-1,2-diphenylcyclobutane. nist.govnist.gov Computational tools can complement these techniques by predicting properties like thermodynamic stability and electronic characteristics, which help in differentiating the isomers.

Table 2: Experimental Spectroscopic Data References for Diphenylcyclobutane Isomers
TechniqueIsomerObservationSource
¹H NMRcis-1,2-Diphenylcyclobutane (B1211721)Methylene (B1212753) protons appear at δ 3.7-4.2 ppm. oup.com
¹H NMRtrans-1,2-DiphenylcyclobutaneMethylene protons appear at a higher field, δ 3.2-3.6 ppm. oup.com
GC-MScis & trans IsomersIdentified in studies of polystyrene degradation products and as volatile organic compounds. diva-portal.orgosti.govcore.ac.uk
Mass Spectrometrytrans-1,2-DiphenylcyclobutaneElectron ionization mass spectrum available in the NIST database. nist.govnist.gov
Gas Chromatographytrans-1,2-DiphenylcyclobutaneRetention data available in the NIST database. nist.govnist.gov

Theoretical Insights into Mechanisms that Stabilize Organic Molecule-Based Magnets

While 1,1'-(Cyclobutanediyl)bis-benzene itself is not a primary focus of magnetic materials research, the underlying structural motifs are relevant to the design of organic magnets. The field of molecule-based magnets seeks to create magnetic materials from molecular building blocks, offering properties like low density and low-temperature fabrication. ias.ac.in

Theoretical models are crucial for predicting magnetic behavior. ias.ac.in A key concept is the nature of the exchange interaction (J) between spin-carrying units, which can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). mdpi.com The design of purely organic magnets often relies on controlling the overlap between singly-occupied molecular orbitals (SOMOs). mdpi.com

The cyclobutane unit has been identified as a potential mediator of magnetic interactions. Theoretical work on diradicals has identified the 1,4-cyclobutanediyl unit as a fundamentally ferromagnetic (FM) exchange coupling unit. dokumen.pub Ab initio valence bond calculations have provided direct evidence for the stabilization of formal diradicals on a cyclobutane ring through neighboring group interactions. researchgate.net These studies show that interactions mediated through the bonds of the ring can stabilize the diradical state. researchgate.net Furthermore, research into single-molecule magnets (SMMs) has included lanthanide complexes incorporating cyclobutane-1,1-dicarboxylate (B1232482) ligands, demonstrating that the cyclobutane framework can be part of complex magnetic systems. researchgate.net These theoretical and experimental findings suggest that a structure like this compound, which contains the cyclobutanediyl unit, could potentially be a building block for novel organic magnetic materials if stable radical centers were introduced.

Derivatives and Analogues of 1,1 Cyclobutanediyl Bis Benzene

Halogenated Derivatives (e.g., Fluorinated Analogues)

The introduction of halogen atoms onto the 1,1'-(Cyclobutanediyl)bis-benzene scaffold significantly modifies its electronic properties and can influence its chemical reactivity and potential applications. Research has explored the synthesis and properties of various halogenated derivatives.

One notable example is the fluorinated analogue, trans-Benzene, 1,1'-(1-Fluoro-1,2-cyclobutanediyl)bis-. The presence of the highly electronegative fluorine atom can alter the electron density of the molecule. Dichloro-substituted derivatives have also been synthesized, such as Benzene (B151609), 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-. smolecule.com

The synthesis of these compounds can be achieved through several routes. For dichlorinated derivatives, methods include the cycloaddition reactions of dichlorinated cyclobutene (B1205218) derivatives with benzene or the introduction of dichlorocyclobutene groups onto a benzene ring via electrophilic aromatic substitution. smolecule.com

Table 1: Examples of Halogenated this compound Derivatives

Compound NameMolecular FormulaKey Structural Feature
trans-Benzene, 1,1'-(1-Fluoro-1,2-cyclobutanediyl)bis- C₁₆H₁₅F A single fluorine atom on the cyclobutane (B1203170) ring.
*Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- smolecule.comC₁₆H₁₂Cl₂Two chlorine atoms on a cyclobutene ring. smolecule.com

Heteroatom-Substituted Cyclobutane Bis-benzenes

A notable example is Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-. The synthesis of this selenium-containing derivative typically involves the reaction of cyclobutene precursors with phenylseleno reagents, such as phenylseleno chloride, in the presence of a base like triethylamine. The introduction of the phenylseleno group can impart specific redox properties to the molecule.

General synthetic strategies for chiral cyclobutanes can also involve heteroatom-directed conjugate additions, highlighting the role of heteroatoms in guiding the formation of the cyclobutane ring. nih.gov

Unsaturated Analogues (e.g., 1,1'-(1-Cyclobutene-1,2-diyl)bis-benzene)

The presence of a double bond within the cyclobutane ring, forming a cyclobutene, introduces unsaturation and ring strain, which are key features of 1,1'-(1-Cyclobutene-1,2-diyl)bis-benzene. ontosight.ainih.gov This unsaturation provides a handle for further chemical transformations and influences the molecule's conformation. ontosight.ai

The synthesis of 1,1'-(1-Cyclobutene-1,2-diyl)bis-benzene can be accomplished through various organic synthesis methods, including cycloaddition reactions and metal-catalyzed processes. ontosight.aievitachem.com Its structure, consisting of two benzene rings attached to a cyclobutene-1,2-diyl group, makes it a subject of interest in materials science. ontosight.ai

Table 2: Physicochemical Properties of 1,1'-(1-Cyclobutene-1,2-diyl)bis-benzene

PropertyValue
IUPAC Name nih.gov(2-phenylcyclobuten-1-yl)benzene nih.gov
Molecular Formula nih.govC₁₆H₁₄ nih.gov
Molecular Weight nih.gov206.28 g/mol nih.gov
CAS Number nih.gov3306-02-3 nih.gov

Synthesis and Characterization of Related Polycyclic Aromatic Compounds

The derivatives and analogues of this compound can serve as building blocks for the synthesis of more complex polycyclic aromatic compounds (PAHs). The strained cyclobutane or cyclobutene ring can be strategically opened or rearranged to construct larger fused ring systems.

While direct synthesis of PAHs from this compound is a specialized area of research, general methodologies for PAH synthesis are well-established. These include reactions that form fused benzenoid rings. libretexts.org For instance, the dimerization of styrenes, which can be seen as precursors to the phenyl-substituted cyclobutane structure, can be achieved through visible light photocatalysis to form cyclobutane derivatives. smolecule.com These derivatives, in turn, could potentially undergo further reactions to yield larger aromatic systems. The thermal synthesis of these cyclobutane structures often proceeds through diradical intermediates, which could also be intercepted or rearranged to form other cyclic products. smolecule.com The inherent ring strain in bicyclo[1.1.0]butane (BCB) derivatives, which can be related to cyclobutanes, allows for ring-opening reactions to form functionalized cyclobutanes and cyclobutenes, which are valuable intermediates in synthesis. researchgate.net

The characterization of these complex polycyclic structures relies on a combination of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate their intricate three-dimensional arrangements.

Occurrence and Analytical Methodologies in Complex Matrices

Detection and Quantification in Environmental Samples

This compound has been identified as a volatile organic compound (VOC) and a component of particulate matter in several environmental contexts, often associated with the thermal degradation of synthetic polymers.

1,1'-(Cyclobutanediyl)bis-benzene has been detected as a VOC in emissions from several sources. Studies on consumer-level 3D printers have identified the compound, along with its isomers, among the numerous VOCs released during the printing process with filaments like Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) and Polylactic Acid (PLA). iscientific.orgnih.govresearchgate.net The trans- isomer was specifically noted in VOCs emitted from canvas, while the broader category of aromatics including this compound was found in the smoke from home-use incense burning. researchgate.netnist.gov Furthermore, research into potential biomarkers for lung cancer involved the analysis of VOCs, which included both cis- and trans- isomers of this compound. manchester.ac.uk

Table 1: Detection of this compound in Air and VOC Emissions

Source Isomer(s) Detected Analytical Context Reference(s)
3D Printer Emissions cis- and trans- VOC analysis from ABS and PLA filaments iscientific.orgnih.gov
Canvas Emissions trans- VOC analysis nist.gov
Incense Smoke Aromatic (unspecified isomer) Analysis of home-use incense smoke researchgate.net
Biomedical Research cis- and trans- VOC analysis for lung cancer biomarkers manchester.ac.uk

The compound is frequently identified in various polymers, often as a residual monomer, oligomer, or degradation product.

Expanded Polystyrene (EPS) and High-Impact Polystyrene (HIPS): Multiple studies have confirmed the presence of this compound in EPS and HIPS products. The trans- isomer was detected in volatile emissions from heated EPS food containers, such as plates and soup containers, with its release being temperature-dependent. ajol.infotjnpr.orgtjnpr.org Both cis- and trans- isomers have been found in polystyrene packaging like trays and yogurt pots. The cis- isomer has also been identified in studies on the degradation of HIPS during recycling.

Polyvinyl Chloride (PVC): The trans- isomer of this compound was listed among extractable organic compounds found in children's toys made from PVC.

3D Printing Filaments: As a corollary to its presence in VOC emissions, the compound has been identified in the filament materials themselves, such as ABS and PLA, which are used in fused filament fabrication (FFF) 3D printers. nih.gov

Table 2: Identification of this compound in Polymers

Polymer Product Isomer(s) Detected Context Reference(s)
Expanded Polystyrene (EPS) trans- Volatile emissions from heated food containers ajol.infotjnpr.orgtjnpr.org
Polystyrene Packaging cis- and trans- Additive characterization
High-Impact Polystyrene (HIPS) cis- Degradation studies for recycling
PVC Toys trans- Analysis of extractable compounds
3D Printer Filaments cis- Emissions from ABS and PLA feedstock nih.gov

The cis- isomer of this compound has been specifically identified as a contaminant in food packaging, originating from printing processes. It is considered a non-intentionally added substance (NIAS) that can arise as a degradation product of antioxidants used in printing inks. Studies have shown its presence on both the external printed side and the internal food-contact side of cardboard coffee cups, indicating a potential for migration. Notably, it has been classified as a compound of high toxicity according to Cramer's decision tree.

Identification in Natural Product Extracts

Beyond synthetic materials, this compound has also been identified through phytochemical profiling of various plant species.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been instrumental in identifying this compound in plant extracts.

Eucalyptus sp.: The trans- isomer was detected as a constituent in a crude aqueous methanolic (80%) extract from the leaves of a Eucalyptus species.

Hyptis suaveolens: Also known as Bush Mint, the leaves of this plant, when subjected to a 70% ethanolic crude extraction and GC-MS analysis, were found to contain the trans- isomer of this compound.

Sonchus maritimus: A recent 2024 study involving GC analysis of the leaves' aqueous extract of Sonchus maritimus identified the trans- isomer of this compound among a large number of volatile phytocompounds.

Table 3: Phytochemical Identification of this compound

Plant Species Plant Part Extraction/Analysis Method Isomer Detected Reference(s)
Eucalyptus sp. Leaves Aqueous Methanolic (80%) Extract / GC-MS trans-
Hyptis suaveolens Leaves Ethanolic (70%) Crude Extract / GC-MS trans-
Sonchus maritimus Leaves Aqueous Extract / GC trans-

Advanced Chromatographic Techniques for Separation and Pre-concentration

The identification of this compound in such varied and complex matrices relies on powerful analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most commonly cited method for identifying the compound in both environmental and natural product samples. ajol.infotjnpr.org The NIST Chemistry WebBook provides reference mass spectra for both the cis- and trans- isomers, which are crucial for accurate identification.

Solid-Phase Microextraction (SPME): For pre-concentration of volatile and semi-volatile compounds from samples, SPME is often coupled with GC-MS. This technique was effectively used to extract this compound from expanded polystyrene products before analysis. ajol.infotjnpr.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRMS) offers superior separation power. This technique was used in a suspect screening of environmental samples which successfully identified the cis- isomer.

Thin Layer Chromatography (TLC): In phytochemical studies, TLC and Preparative TLC (PTLC) have been used as initial separation steps for complex extracts before fractions are subjected to more detailed GC-MS analysis.

These advanced chromatographic methods are essential for resolving, identifying, and quantifying this compound, distinguishing it from a multitude of other compounds present in the sample matrix.

Gas Chromatography (GC) with Specialized Detection Systems

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as the most prevalent and powerful technique for the analysis of "this compound". This is largely due to the compound's volatility, which makes it amenable to GC separation.

Research has demonstrated the utility of GC-MS in identifying "this compound" in a variety of complex matrices. For instance, it has been detected as a volatile organic compound (VOC) released from expanded polystyrene (EPS) food containers. A study investigating the VOCs from EPS-based plates, food, and soup containers found that the release of "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, trans-" was temperature-dependent. nih.gov The compound was identified using solid-phase microextraction (SPME) followed by on-column thermal desorption and GC-MS analysis. nih.gov

The table below summarizes the detection frequency of "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, trans-" in various EPS-based products at different extraction temperatures, illustrating the influence of temperature on its release.

Product TypeDetection Frequency at 55°CDetection Frequency at 85°C
Soup ContainersData not available4 out of 9 samples
Food Containers6 out of 9 samplesData not available
PlatesData not availableData not available

Furthermore, "this compound" has been identified in other complex samples, including PVC children's toys, through methods involving GC-MS. sielc.com In a forensic context, the cis-isomer, "cis-1,1'-(1,2-cyclobutanediyl)bis-benzene", was tentatively identified in a round-robin test using SPME and GC/MS. nist.gov The compound has also been found in natural products, such as in the crude aqueous methanolic extract of Eucalyptus leaves, where "Benzene,1,1'-(1,2-cyclobutanediyl)bis-trans-" was detected by GC-MS analysis. diva-portal.org

The National Institute of Standards and Technology (NIST) provides reference gas chromatographic data for "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, trans-". These data are essential for the identification of the compound in unknown samples by providing a standardized retention index.

ParameterValue
Column TypePacked
Active PhaseSE-30
Column Length1.8 m
Carrier GasHelium
Temperature Program50°C to 250°C at 5 K/min
Retention Index (RI)1720

Source: NIST Standard Reference Database 69. youtube.com

Liquid Chromatography (LC) Approaches

While GC-MS is the dominant technique for the analysis of "this compound", liquid chromatography (LC) offers a complementary approach, particularly for less volatile derivatives or when analyzing complex matrices that are not amenable to direct GC injection. However, specific, validated LC methods for the direct analysis of "this compound" are not extensively documented in scientific literature.

The application of LC, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), can be inferred from studies on related compounds, such as other styrene oligomers. For instance, HPLC coupled with mass spectrometry and UV detection has been used to characterize extractable oligomers from styrene acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS) plastics. researchgate.net These methods often employ reversed-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water mixtures. sielc.comsielc.com

In a study on the metabolic fate of "cis-1,2-diphenylcyclobutane", a stereoisomer of the target compound, HPLC was used to detect and isolate its metabolites from a reaction mixture containing rat liver microsomes. diva-portal.org This demonstrates the potential of LC techniques for separating "this compound" and its potential metabolites in biological matrices.

The development of an LC-based method for "this compound" would likely involve a reversed-phase column to separate the nonpolar compound from more polar matrix components. A mobile phase gradient of water and an organic solvent like acetonitrile or methanol would be optimized to achieve adequate retention and resolution. waters.comdiva-portal.org Detection could be accomplished using a UV detector, as the benzene (B151609) rings in the molecule will absorb UV light, or more selectively and sensitively with a mass spectrometer (LC-MS). nih.govccspublishing.org.cn

Mass Spectrometric Techniques for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the trace analysis and unambiguous structural confirmation of "this compound". When coupled with a chromatographic separation technique like GC or LC, it provides both the retention time and the mass spectrum of the analyte, which together offer a high degree of certainty in identification.

The electron ionization (EI) mass spectrum of "this compound" is characterized by a molecular ion peak (M+) corresponding to its molecular weight. For "this compound" (C16H16), the molecular ion would appear at a mass-to-charge ratio (m/z) of 208. The fragmentation pattern observed in the mass spectrum provides structural information. The primary fragmentation of the molecular ion is expected to occur at the cyclobutane (B1203170) ring, which is the most strained part of the molecule. This can lead to a characteristic retro [2+2] cycloaddition reaction, breaking the cyclobutane ring and forming two styrene molecules (m/z 104). The styrene fragment can then undergo further fragmentation, such as the loss of a hydrogen atom to form the stable tropylium (B1234903) ion (m/z 91). The NIST WebBook contains the mass spectrum for "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, trans-", which can be used as a reference for its identification. nist.govnist.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers the advantage of providing highly accurate mass measurements. This allows for the determination of the elemental composition of the molecular ion and its fragments, further increasing the confidence in the identification of "this compound" in complex samples.

Suspect Screening and Non-Target Analysis in Environmental Monitoring

"this compound" is often identified in environmental and food contact material samples through suspect screening and non-target analysis (NTA) workflows. These approaches are particularly useful for identifying previously unknown or unexpected contaminants.

In suspect screening, a list of potential contaminants is created based on prior knowledge of the sample's origin or composition. For example, knowing that a sample is derived from polystyrene, a suspect list would include styrene monomers, dimers, and trimers, including "this compound". The analytical data, typically from LC-HRMS or GC-HRMS, is then screened for the presence of these suspected compounds by looking for their accurate masses.

A study conducted by the Nordic Council of Ministers on the suspect screening of wastewater effluent, sediment, and fish samples from the Nordic countries identified "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, cis-" in several samples. diva-portal.orgresearchgate.net This highlights the relevance of this compound as an environmental contaminant.

CompoundNumber of Laboratories that Detected the CompoundNumber of Matrices in which the Compound was Detected
Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, cis-52

Source: Suspect Screening in Nordic Countries, TemaNord 2017:547. researchgate.net

Non-target analysis (NTA) is a broader approach where the analytical data is mined for all detectable chemical signals, which are then identified through library searching, fragmentation pattern analysis, and other elucidation techniques. ccspublishing.org.cnnih.gov NTA is frequently applied to the analysis of food contact materials, where the migration of NIAS is a significant concern. digitellinc.comlookchem.com Given that "this compound" is a known byproduct of styrene polymerization, it is a potential candidate for identification in NTA studies of polystyrene and other plastic materials. A thesis on the safety assessment of recycled polyolefins for food contact applications identified "Benzene, 1,1'-(1,2-cyclobutanediyl)bis-, cis-" using a non-target screening approach. These advanced analytical strategies are essential for a comprehensive understanding of the chemical landscape of complex materials and for identifying emerging contaminants like "this compound".

Role in Advanced Chemical and Materials Science Research

Precursors for Carbon Materials and Nanoparticle Synthesis

In the quest for advanced carbon materials with highly developed pore structures, various aromatic hydrocarbons are being explored as precursors. Such materials are crucial for a wide range of applications, including catalysts, adsorbents for separation and purification processes, gas storage, and electrode materials for batteries and supercapacitors. rsc.org Benzene (B151609) and its derivatives are considered promising precursors due to their high carbon content, which can lead to a high yield and quality of carbon nanoparticles. rsc.org

The decomposition of liquid benzene can produce a significant number of carbon atoms in a given volume. rsc.org Studies have shown that during discharge processes, the resonance of the benzene double bond is broken, leading to an open ring structure. This is followed by the dissociation of carbon and hydrogen molecules, forming active species that can then assemble into carbon nanoparticles. rsc.org The resulting carbon materials often exhibit excellent pore structures. rsc.org

While direct research on 1,1'-(Cyclobutanediyl)bis-benzene as a precursor for carbon materials is not extensively documented, its structural similarity to other aromatic hydrocarbons suggests its potential in this area. The presence of two benzene rings within its structure makes it a carbon-rich molecule, a desirable characteristic for a carbon precursor. Further research could explore its efficacy in producing porous carbon materials and nanoparticles, potentially offering unique properties due to the cyclobutane (B1203170) linkage.

Building Blocks for Novel Polymeric Architectures and Advanced Materials with Unique Properties

The unique semi-rigid nature of the cyclobutane ring makes it an interesting building block for the synthesis of novel polymers and advanced materials. nih.gov Unlike the more rigid aromatic rings or the more flexible aliphatic rings, the cyclobutane moiety can impart distinct conformational characteristics to a polymer chain. nih.gov This has led to the exploration of cyclobutane-containing molecules as alternatives to traditional petroleum-derived monomers. nih.gov

The compound this compound, with its two phenyl groups, offers sites for further functionalization, which can be used to tailor the properties of resulting polymers. nih.gov It has been used as an intermediate in the synthesis of other organic compounds and in materials science for the development of new polymers with unique characteristics. ontosight.ai For instance, the cis-isomer of 1,1'-(1,2-cyclobutanediyl)bis-benzene has been identified in studies related to the degradation of high-impact polystyrene, highlighting its presence in polymeric systems. diva-portal.org

Furthermore, the hybridization of polymers with other materials, such as metal-organic frameworks (MOFs), is a growing area of research. acs.org This hybridization aims to combine the desirable properties of both components, such as the porosity of MOFs and the flexibility of polymers, to create advanced functional materials. acs.org While not directly reported, the potential exists to incorporate this compound or its derivatives into such hybrid materials, potentially influencing their structure and performance.

Potential as Scaffolds in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. nih.govsemanticscholar.org A key aspect of this field is the development of host molecules that can selectively bind to guest molecules, forming host-guest complexes. d-nb.infoescholarship.org These complexes have applications in sensing, catalysis, and the creation of new materials like supramolecular polymers. d-nb.info

The structure of this compound, with its defined stereochemistry and phenyl groups, makes it a potential scaffold for the construction of host molecules. The phenyl rings can be functionalized with various binding groups, and the cyclobutane core can provide a specific spatial arrangement for these groups. nih.gov This pre-organization is a crucial design principle for creating effective receptors for a wide range of guest species. nih.gov

For example, research on facially segregated 1,3,5-substituted triethylbenzenes has shown that steric gearing can force all three functional substituents to one side of the phenyl plane, creating a well-defined binding pocket. nih.gov A similar design principle could be applied to this compound, where the cyclobutane ring dictates the orientation of the phenyl groups and any attached functionalities. The resulting host molecules could be used to create macrocycles or self-assembled supramolecular systems with controlled conformations. nih.gov The study of host-guest interactions often involves techniques like NMR spectroscopy to elucidate the structure and dynamics of the resulting complexes. d-nb.infohw.ac.uk

Exploration in Organic Electronics and Optoelectronic Materials (if applicable)

The development of new organic materials for electronic and optoelectronic applications is a rapidly advancing field. The electronic properties of these materials are highly dependent on their molecular structure. While there is no extensive research specifically detailing the use of this compound in organic electronics, its structural components suggest potential avenues for exploration.

The phenyl groups in this compound are electroactive and can participate in electronic processes. The cyclobutane ring, while typically considered an insulator, can influence the electronic communication between the two phenyl rings. The specific stereochemistry (cis or trans) of the phenyl groups would significantly impact the through-space and through-bond interactions between them, which in turn would affect the material's electronic properties.

Derivatives of similar compounds, such as those containing selenium, have been investigated for their potential in optoelectronics. The introduction of heteroatoms or other functional groups onto the phenyl rings of this compound could be a strategy to tune its electronic and optical properties for specific applications. For example, fluorinated analogs are often used in pharmaceuticals, while selenium derivatives may be suitable for optoelectronic devices.

Fundamental Studies of Through-Bond and Through-Space Electronic Interactions

The unique and constrained geometry of the cyclobutane ring in this compound makes it an excellent model system for studying fundamental electronic interactions. The proximity and relative orientation of the two phenyl groups, dictated by the cyclobutane core, allow for the investigation of both through-bond and through-space electronic coupling.

Through-bond interactions occur via the covalent bonds of the cyclobutane ring, while through-space interactions occur directly between the pi-systems of the phenyl rings. The strength of these interactions is highly dependent on the distance and orientation between the interacting groups. In the case of this compound, the cis and trans isomers would exhibit markedly different degrees of through-space interaction.

Studies on related diradical systems, such as 1,3-cyclobutanediyl, have utilized computational methods like ab initio valence bond calculations to understand the stabilization and electronic character of these molecules. researchgate.net These studies have shown that interactions between radical centers can be mediated by the intervening ring structure. researchgate.net Similar computational and experimental studies on this compound could provide valuable insights into the nature of electronic communication in such systems. Understanding these fundamental interactions is crucial for the rational design of new materials with tailored electronic and magnetic properties. dokumen.pub

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1,1'-(cyclobutanediyl)bis-benzene and its derivatives. While methods like photochemical [2+2] cycloadditions of styrenes have proven effective, the focus is shifting towards more sustainable approaches. smolecule.com Visible-light photocatalysis, for instance, offers a milder and more energy-efficient alternative to traditional thermal methods. smolecule.com The exploration of novel catalysts, such as those based on earth-abundant metals, could further enhance the sustainability of these synthetic routes. Additionally, refining existing methods like cyclization reactions, cross-coupling techniques, and radical-based methodologies will be crucial for improving yields and reducing byproducts. smolecule.com

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the this compound scaffold is a fertile ground for future investigation. The strained cyclobutane (B1203170) ring can influence the electronic properties of the attached benzene (B151609) rings, potentially leading to unique reactivity in electrophilic aromatic substitution and other transformations. smolecule.com Understanding how the cyclobutane unit modulates the reactivity of the aromatic rings will be key to unlocking new synthetic applications. Furthermore, the development of catalytic systems that can selectively functionalize the cyclobutane ring itself would open up avenues to a wider range of derivatives with tailored properties. Inspired by the diverse biological activities of other cyclobutane-containing natural products, researchers may explore the use of this compound as a ligand or scaffold in asymmetric catalysis. openmedicinalchemistryjournal.com

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

To better understand the reaction mechanisms and dynamics involving this compound, the application of advanced analytical techniques is paramount. While standard techniques like NMR and mass spectrometry provide valuable structural information, in-situ methods are needed to observe reactions as they happen. nist.govresearchgate.netnist.govnist.gov Techniques like in-situ fluorescence spectroscopy could offer a highly sensitive way to monitor photocycloaddition processes in real-time, even at very low product yields. springernature.com Overcoming the limitations of current solid-state analysis techniques, such as the low resolution of in-situ solid-state NMR and the destructive nature of thermal analysis, will be a key challenge. springernature.com The development of high-resolution in-situ imaging techniques could provide unprecedented insights into the structural transformations occurring during the synthesis and reactions of these compounds.

Integration into Advanced Functional Materials and Nanotechnology

The rigid and well-defined structure of this compound makes it an attractive building block for the creation of novel functional materials. smolecule.com Its incorporation into polymers could lead to materials with specific mechanical and thermal properties. smolecule.com The unique electronic properties conferred by the interaction between the cyclobutane and benzene rings suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai Furthermore, the ability to synthesize derivatives with different functional groups opens up possibilities for creating bespoke materials for specific applications. In the realm of nanotechnology, self-assembly of these molecules could lead to the formation of well-ordered nanostructures with potential uses in catalysis and sensing.

Expanding Computational Models for Predictive Chemistry and Material Design

Computational chemistry will play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations have already been used to study the mechanism of cyclobutane formation and to predict the feasibility of synthesizing related structures like ladderanes. acs.orgacs.org Future computational work could focus on:

Predicting Reactivity: Developing more accurate models to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Screening for Properties: Using computational screening to identify derivatives with desirable electronic, optical, or medicinal properties before their synthesis. For instance, computer programs like PASS can predict a wide range of biological activities based on a compound's structure, potentially identifying new therapeutic applications. openmedicinalchemistryjournal.comnih.gov Recent in silico studies have already shown the potential of 1,1'-(1,2-cyclobutanediyl)bis-trans-benzene as an anticancer agent. innspub.net

Designing Materials: Employing molecular dynamics simulations to understand how these molecules pack in the solid state and to design new materials with tailored properties. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile chemical compound.

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